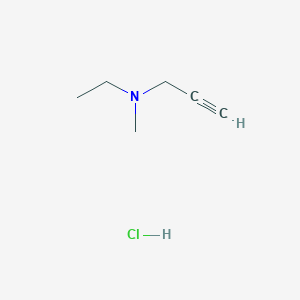
4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride
Übersicht
Beschreibung
“4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” is a chemical compound with the molecular formula C7H11N3.2ClH. It has a molecular weight of 210.11 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride” is a solid at room temperature . It has a molecular weight of 210.11 .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
Compounds with tri- and tetra-substituted imidazole scaffolds, similar to "4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These compounds are recognized for their potential in treating inflammatory conditions by inhibiting kinase activity, showcasing the importance of the imidazole scaffold in developing new pharmacotherapies (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Synthesis and Transformation of Phosphorylated Derivatives
Research has systematized methods for synthesizing 4-phosphorylated imidazole derivatives, highlighting their chemical and biological properties. These derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects, demonstrating the versatility of the imidazole scaffold in medicinal chemistry and its potential for the development of new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Optical Sensors and Biological Significance
The imidazole scaffold is integral to the development of optical sensors, owing to its ability to form coordination and hydrogen bonds, making it suitable for sensing applications. Additionally, pyrimidine derivatives, which share a structural relation with imidazole derivatives, have shown a wide range of biological and medicinal applications, underscoring the significance of heterocyclic compounds in both sensing technologies and therapeutic developments (Jindal, G., & Kaur, N., 2021).
Antibacterial Agents and Drug Resistance
Imidazopyridine-based derivatives, akin to "4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride," have been explored as potential inhibitors against multi-drug-resistant bacterial infections. These compounds demonstrate diverse pharmacological activities, highlighting the critical role of fused heterocycles in combating bacterial resistance and the ongoing need for novel antibacterial agents with minimal side effects (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022).
Eigenschaften
IUPAC Name |
5-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLAJQFSHNKFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-3-YL-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)

